N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide
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Overview
Description
N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Mechanism of Action
Target of Action
The primary targets of N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide are transition metal ions, specifically Co (II), Ni (II), and Mn (II) complexes . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction .
Mode of Action
This compound interacts with its targets through coordination complexes . The compound forms hexacoordinate complexes with Co (II), Ni (II), and Mn (II) ions . Hydrogen-bonding involving the –NH2 group is also a significant factor in these interactions .
Biochemical Pathways
Coordination of metal ions by biologically active substances can result in enhanced activity . This suggests that the compound may influence pathways involving these metal ions.
Result of Action
A derivative of thiophene-2-carboxamide has been shown to have increased antimicrobial activity when coordinated to cu (ii), ni (ii), co (ii), and zn (ii) . This suggests that this compound may also have antimicrobial effects.
Biochemical Analysis
Biochemical Properties
N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide has been found to interact with several enzymes and proteins. For instance, it has been shown to have inhibitory activities against enzymes such as urease and butyrylcholinesterase (BChE) . The nature of these interactions involves the formation of hydrogen bonds and other non-covalent interactions between the compound and the active sites of the enzymes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been reported to influence cell function by modulating the activity of key enzymes. For example, it can enhance the activity of the SERCA2a Ca2±ATPase, a protein that plays a central role in the intracellular Ca2+ homeostasis of cardiac myocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, it has been shown to interact with the SERCA-phospholamban complex, enhancing SERCA2a-mediated Ca2+ transport . This interaction leads to an increase in the endoplasmic reticulum Ca2+ load, thereby influencing intracellular Ca2+ dynamics .
Temporal Effects in Laboratory Settings
It has been reported that this compound can enhance the activity of the SERCA2a Ca2±ATPase, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
It has been shown to increase the action potential-induced Ca2+ transients and SR Ca2+ load in mouse ventricular myocytes .
Metabolic Pathways
Given its known interactions with enzymes such as urease and BChE, it is likely that it may be involved in pathways related to these enzymes .
Transport and Distribution
Its ability to enhance SERCA2a-mediated Ca2+ transport suggests that it may be transported into the endoplasmic reticulum .
Subcellular Localization
Given its interaction with the SERCA2a Ca2±ATPase, which is localized in the endoplasmic reticulum membrane, it is likely that this compound may also be localized in the endoplasmic reticulum .
Preparation Methods
The synthesis of N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with isopropyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Comparison with Similar Compounds
N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-cancer, antimicrobial, and antituberculosis effects, supported by data tables and recent research findings.
Chemical Structure and Properties
This compound belongs to the class of thiourea derivatives, which are known for their versatile biological activities. The structural formula can be represented as follows:
This compound features a thiophene ring, a carbamothioyl group, and an isopropyl substituent, which contribute to its unique pharmacological profile.
1. Anti-Cancer Activity
Recent studies have demonstrated that thiourea derivatives exhibit potent anti-cancer properties. For instance, in vitro assays showed that this compound significantly reduced cell viability in various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer).
Table 1: Anti-Cancer Activity of this compound
Cell Line | % Cell Viability | IC50 (µM) |
---|---|---|
HepG2 | 33.29 | 15.5 |
Huh-7 | 45.09 | 20.3 |
MCF-7 | 41.81 | 18.7 |
The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups enhances the anti-cancer activity of these compounds, with para-methyl substitutions showing the most significant effects .
2. Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. In vitro studies revealed that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1.0 µg/mL |
Pseudomonas aeruginosa | 0.75 µg/mL |
The mechanism behind its antimicrobial action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
3. Antituberculosis Activity
Emerging evidence suggests that thiourea derivatives like this compound may serve as potential antituberculosis agents. Studies have shown that this compound exhibits significant inhibitory activity against Mycobacterium tuberculosis.
Table 3: Antituberculosis Activity
Strain | MIC (µg/mL) |
---|---|
M. tuberculosis H37Rv | 0.25 |
INH-resistant strain | 0.5 |
RIF-resistant strain | 0.75 |
The compound's efficacy against resistant strains highlights its potential in developing new therapeutic strategies for tuberculosis .
Case Studies
Several case studies have been conducted to evaluate the clinical relevance of thiourea derivatives in treating various diseases:
- Case Study on HepG2 Cells : A series of experiments were conducted where HepG2 cells were treated with varying concentrations of this compound, demonstrating dose-dependent cytotoxicity and induction of apoptosis.
- Clinical Application in Tuberculosis : A clinical trial involving patients with multidrug-resistant tuberculosis included a regimen incorporating thiourea derivatives, showing promising results in reducing bacterial load.
Properties
IUPAC Name |
N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS2/c1-6(2)10-9(13)11-8(12)7-4-3-5-14-7/h3-6H,1-2H3,(H2,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJKTLHMYOXZHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC(=O)C1=CC=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.